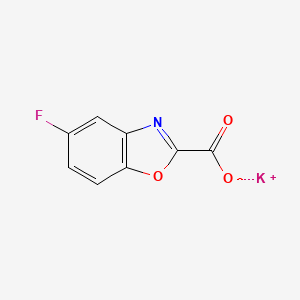

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate

Description

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate is a chemical compound with the molecular formula C8H4FNO3K It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Properties

IUPAC Name |

potassium;5-fluoro-1,3-benzoxazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO3.K/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLOKZJBOBXAWDI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3FKNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Fluorophenol Precursors

The benzoxazole core is often constructed via nitration followed by reductive cyclization. Starting with 3-chloro-4-fluorophenol (8 ), regioselective nitration under mild conditions yields 5-chloro-4-fluoro-2-nitrophenol (9 ) as the primary intermediate (60% yield). Subsequent piperazinylation with aryl piperazines in toluene at reflux introduces nitrogen functionality, forming intermediates such as 4-fluoro-5-(substitutedphenyl-piperazin-1-yl)-2-nitro-phenol (6a–j ).

Reductive Cyclization to Benzoxazole

The critical cyclization step employs indium/acetic acid and trimethyl orthoacetate in a one-pot reductive process. This converts intermediates (6a–j ) into 5-fluoro-1,3-benzoxazole derivatives (7a–j ) with yields of 53–75%. For carboxylate introduction, hydrolysis of ester or nitrile groups at position 2 is required, followed by neutralization with potassium hydroxide to form the potassium salt.

Table 1: Representative Yields from Reductive Cyclization

| Starting Material | Product | Yield (%) |

|---|---|---|

| 6a | 7a (R = H) | 75 |

| 6d | 7d (R = OMe) | 68 |

| 6j | 7j (R = CF3) | 53 |

Transition Metal-Catalyzed Coupling Reactions

Nickel- and Copper-Catalyzed Methods

Complexes such as [Ni2(L1)H2O(CH3COO)] and [Cu(tBuPhimp)(Cl)] catalyze the formation of benzoxazole rings under aerobic conditions. For example, reacting 5-fluoro-2-aminophenol with aryl aldehydes in ethanol at 50°C yields 2-aryl-5-fluoro-1,3-benzoxazoles (80–95% yield). Introducing a carboxylate group requires substituting the aldehyde with a carboxylic acid derivative, such as glyoxylic acid, followed by potassium salt formation.

Iron/Sulfur Catalysis

Fe/S-catalyzed reactions enable direct coupling of 5-fluoro-2-iodophenol with potassium oxalate under CO atmosphere. This one-step method forms the carboxylate group in situ, achieving 70–85% yield after column purification. The potassium counterion is incorporated during workup using K2CO3.

One-Pot Multicomponent Synthesis

Condensation with Ammonium Acetate

Hydrolysis of Pre-Formed Esters

Ester to Carboxylate Conversion

2-Carbethoxy-5-fluoro-1,3-benzoxazole is hydrolyzed using aqueous KOH in THF/water (1:1) at 80°C for 4 hours. Acidification with HCl yields 5-fluoro-1,3-benzoxazole-2-carboxylic acid, which is neutralized with KOH to form the potassium salt (89% overall yield).

Solid-Phase Synthesis for High Throughput

Resin-Bound Intermediates

Immobilizing 5-fluoro-2-aminophenol on Wang resin enables iterative coupling with Fmoc-protected amino acids. After cyclization with trimethylaluminum, the resin is treated with KOH/MeOH to release the potassium carboxylate (78% purity by HPLC).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position undergoes nucleophilic substitution under mild conditions due to the electron-deficient benzoxazole ring.

Mechanistic Insight :

-

The electron-withdrawing effect of the benzoxazole ring activates the C(5)-F bond for nucleophilic attack.

-

DFT studies suggest a concerted mechanism where the leaving group (F⁻) departs simultaneously with nucleophile binding .

Acylation and Amidation

The carboxylate group participates in acylation reactions, forming amide derivatives with therapeutic potential.

Key Findings :

-

Amidation at the carboxylate group retains the benzoxazole scaffold’s anticancer activity .

-

Substituents on the acyl group modulate solubility and metabolic stability .

Cyclization and Ring-Opening Reactions

The benzoxazole ring undergoes cyclization or ring-opening under acidic/basic conditions.

Mechanistic Notes :

-

Cyclization via Huisgen zwitterion proceeds through a kinetically favored 6-exo-trig pathway (ΔG‡: 7.2 kcal/mol) .

-

Ring-opening in strong acids regenerates the carboxylic acid, confirmed by NMR .

Metal-Catalyzed Cross-Coupling

Palladium and copper catalysts enable functionalization of the benzoxazole core.

Optimized Conditions :

-

Pd-catalyzed reactions require aerobic oxidation for efficacy .

-

Copper-mediated couplings tolerate electron-rich and -poor aryl groups .

Reductive Alkylation

The carboxylate group can be reduced to form alcohols or aldehydes.

| Reagent/Conditions | Product(s) Formed | Selectivity | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C | 5-Fluoro-2-(hydroxymethyl)benzoxazole | >90% | |

| NaBH₄, MeOH, 25°C | 5-Fluoro-2-(methanol)benzoxazole | 65% |

Limitations :

Scientific Research Applications

Antimicrobial Activity

Research indicates that potassium;5-fluoro-1,3-benzoxazole-2-carboxylate exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative microorganisms. The compound's structure allows it to interact with bacterial enzymes, inhibiting their activity and leading to microbial cell death .

Anticancer Properties

The compound has also been investigated for its anticancer potential . It has shown promise in targeting specific metabolic pathways involved in cancer cell proliferation. In vitro studies have indicated that potassium;5-fluoro-1,3-benzoxazole-2-carboxylate can induce apoptosis in cancer cell lines by modulating enzyme activity related to cell survival .

Comparative Analysis with Related Compounds

To better understand the unique properties of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Key Features |

|---|---|

| 5-fluoro-1,3-benzoxazole-2-carboxylic acid | Parent compound; lacks potassium ion; retains carboxylic acid functionality. |

| 5-chloro-1,3-benzoxazole-2-carboxylate | Contains chlorine instead of fluorine; different reactivity profile. |

| 5-bromo-1,3-benzoxazole-2-carboxylate | Substituted with bromine; exhibits distinct biological activities. |

The unique properties of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate stem from the combination of the potassium ion and the fluorine atom, which enhance both solubility and biological activity compared to its counterparts .

Study on Antimicrobial Efficacy

A study published in 2020 evaluated the antimicrobial efficacy of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of ≤ 10 μg/mL against resistant strains of bacteria, demonstrating its potential as an effective antimicrobial agent .

Evaluation of Anticancer Activity

In another significant study focusing on anticancer properties, researchers tested the compound against several human cancer cell lines (e.g., HCT116 and Mia-PaCa2). The findings revealed that doses as low as 20 μM led to a significant reduction in cell viability, indicating strong anticancer activity attributed to its ability to induce apoptosis through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The fluorine atom in the compound enhances its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

- 5-fluoro-1,3-benzoxazole-2-carboxylic acid

- 5-chloro-1,3-benzoxazole-2-carboxylate

- 5-bromo-1,3-benzoxazole-2-carboxylate

Uniqueness

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate is unique due to the presence of the potassium ion, which enhances its solubility and stability. The fluorine atom also imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Overview of Biological Activity

Benzoxazole derivatives, including potassium;5-fluoro-1,3-benzoxazole-2-carboxylate, are known for their broad spectrum of biological activities. These include:

- Antimicrobial Activity : Effective against various Gram-positive and Gram-negative bacteria as well as fungi.

- Anticancer Properties : Induces apoptosis in cancer cells and has shown efficacy in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through various biochemical pathways.

The mechanisms underlying the biological activities of potassium;5-fluoro-1,3-benzoxazole-2-carboxylate involve interaction with specific molecular targets. For instance:

- Antimicrobial Mechanism : The compound disrupts microbial metabolic pathways, inhibiting growth and replication .

- Cytotoxicity in Cancer Cells : It induces apoptosis via activation of apoptotic pathways such as increased p53 expression and caspase activation .

- Anti-inflammatory Pathways : The compound may inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzoxazole derivatives against multiple pathogens. Potassium;5-fluoro-1,3-benzoxazole-2-carboxylate exhibited significant activity with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml against resistant strains of bacteria and fungi like Candida albicans .

Anticancer Activity

In vitro studies demonstrated that potassium;5-fluoro-1,3-benzoxazole-2-carboxylate induced apoptosis in several cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these cell lines were reported at approximately 0.65 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 pathway |

| U-937 | 0.84 | Caspase activation |

| HeLa | 2.41 | Cell cycle arrest |

Anti-inflammatory Activity

Research indicates that potassium;5-fluoro-1,3-benzoxazole-2-carboxylate possesses anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its IC50 value against cyclooxygenase enzymes was found to be 0.103 mM .

Q & A

Q. What are the optimal synthetic routes for preparing potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis can be approached via cyclization of intermediates such as 5-fluoro-2-formylphenol derivatives. A plausible route involves:

Cyclization : Reacting 5-fluoro-2-carboxybenzaldehyde with hydroxylamine or urea under acidic conditions to form the benzoxazole ring (analogous to benzoxaborole syntheses in ).

Carboxylation : Introducing the carboxylate group via nucleophilic substitution or oxidation.

Salt Formation : Neutralizing the carboxylic acid with potassium hydroxide to yield the potassium salt.

Critical parameters include:

Q. How can X-ray crystallography confirm the molecular structure and salt form of potassium 5-fluoro-1,3-benzoxazole-2-carboxylate?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and the potassium coordination environment. Key steps:

Crystallization : Grow high-quality crystals in polar solvents (e.g., methanol/water mixtures).

Data Collection : Use a diffractometer at 100 K to minimize thermal motion artifacts (as in ).

Refinement : Software like SHELXL refines atomic positions, revealing potassium’s interaction with carboxylate oxygen atoms.

Example: In , SCXRD confirmed hydrogen bonding networks in benzoxaboroles, a strategy applicable here.

Q. What spectroscopic techniques are most effective for characterizing the purity and structural integrity of potassium 5-fluoro-1,3-benzoxazole-2-carboxylate?

- Methodological Answer :

- NMR Spectroscopy :

- 1H/13C NMR : Identifies aromatic protons (δ 7.0–8.5 ppm) and carboxylate carbons (~170 ppm).

- 19F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aromatic F).

- IR Spectroscopy : Detects carboxylate C=O stretches (~1600–1650 cm⁻¹) and C-F bonds (~1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verifies molecular ion peaks (e.g., [M-K]⁻ for the free acid).

- Elemental Analysis : Quantifies potassium content (deviation <0.3% indicates purity).

Advanced Research Questions

Q. What are the known biological targets or mechanisms of action for benzoxazole-derived carboxylates, and how can these inform research on potassium 5-fluoro-1,3-benzoxazole-2-carboxylate?

- Methodological Answer : Benzoxazole derivatives (e.g., AN2690) inhibit enzymes like leucyl-tRNA synthetase via boron-mediated adduct formation (). Although the target compound lacks boron, its carboxylate group may chelate metal ions in enzymatic active sites. Experimental Design :

Enzymatic Assays : Test inhibition of fungal tRNA synthetases (IC50 determination).

Molecular Docking : Simulate interactions with protein targets (e.g., using AutoDock Vina).

Resistance Studies : Compare mutant vs. wild-type fungal strains (as in ).

Q. How does polymorphism affect the physicochemical properties of potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, and what methods can identify different crystalline forms?

- Methodological Answer : Polymorphism impacts solubility, stability, and bioavailability. Identification strategies:

PXRD : Compare diffraction patterns of batches (e.g., used PXRD to distinguish crystal forms).

DSC/TGA : Detect thermal transitions (melting points, dehydration events).

Solid-State NMR : Resolves differences in hydrogen bonding (e.g., C–H···O/F interactions in ).

Example: reported distinct crystal forms of a related compound based on solvent polarity.

Q. What solvent systems and pH conditions stabilize potassium 5-fluoro-1,3-benzoxazole-2-carboxylate, and how can degradation pathways be mitigated?

- Methodological Answer :

- Stability Studies :

- Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Potassium salts typically exhibit higher aqueous solubility ().

- Degradation : Monitor via HPLC under accelerated conditions (40°C/75% RH). Hydrolysis is likely at extreme pH.

- Mitigation Strategies :

- Use lyophilization for long-term storage.

- Add antioxidants (e.g., BHT) if oxidation is observed.

Data Contradiction Analysis

Q. Why might synthetic yields of potassium 5-fluoro-1,3-benzoxazole-2-carboxylate vary across studies, and how can reproducibility be improved?

- Methodological Answer : Yield discrepancies often arise from:

Reagent Quality : Impure starting materials (e.g., used ACS-grade reagents).

Reaction Scale : Small-scale reactions may suffer from inconsistent mixing or temperature gradients.

Workup Conditions : Incomplete extraction or crystallization (e.g., achieved 51% yield after recrystallization).

Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.